molecular formula C9H7FN2O B11910971 7-Fluoro-1H-indole-2-carboxamide

7-Fluoro-1H-indole-2-carboxamide

Cat. No.: B11910971
M. Wt: 178.16 g/mol
InChI Key: OZKQWOGHVBOJAB-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in many natural products and pharmaceuticals. The indole scaffold is a significant structure in medicinal chemistry due to its biological activity and ability to interact with various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indole-2-carboxamide typically involves several steps:

    Hydrolysis Reaction: A compound of formula (II) is subjected to hydrolysis with sodium hydroxide to produce a compound of formula (III).

    Amidation Reaction: The compound of formula (III) reacts with H2NR2 to form a compound of formula (IV).

    Nucleophilic Substitution: The compound of formula (IV) undergoes nucleophilic substitution with halogenated R1 to yield a compound of formula (V).

    Electrophilic Substitution: The compound of formula (V) is treated with selectfluor to produce the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the carboxamide group or other functional groups present in the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the carboxamide group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

7-Fluoro-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with enzymes and proteins makes it valuable for studying biological processes and developing enzyme inhibitors.

    Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.

    Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-2-carboxamide
  • 6-Fluoro-1H-indole-2-carboxamide
  • 7-Bromo-1H-indole-2-carboxamide

Comparison: 7-Fluoro-1H-indole-2-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and inhibitory properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

7-fluoro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQWOGHVBOJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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